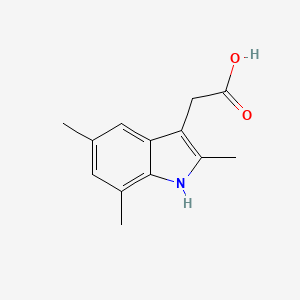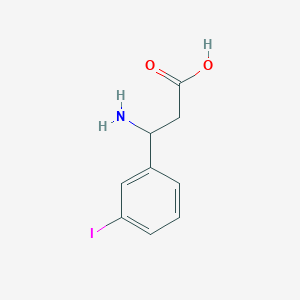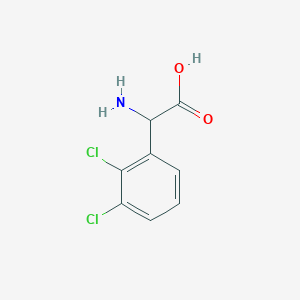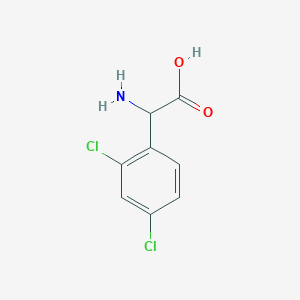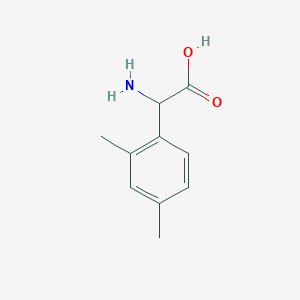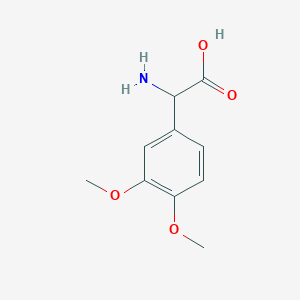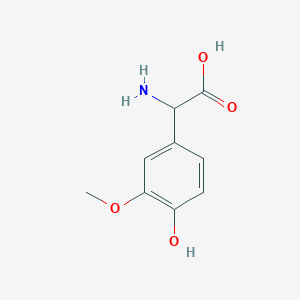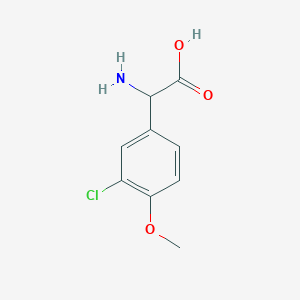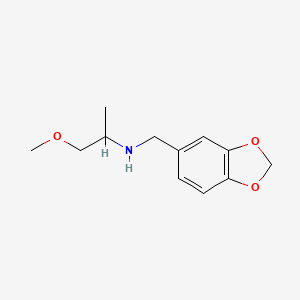
(1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine is a chemical compound with the molecular formula C12H17NO2. It is known for its unique structure, which includes a benzodioxole ring and an amine group.
Wissenschaftliche Forschungsanwendungen
(1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Amine Group: The amine group is introduced via a reductive amination reaction, where the benzodioxole intermediate reacts with an appropriate amine precursor under reducing conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: (1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzodioxole derivatives.
Wirkmechanismus
The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in certain cancer cell lines . The compound may interact with microtubules and tubulin, leading to the disruption of microtubule assembly and subsequent cell death.
Vergleich Mit ähnlichen Verbindungen
1,3-Benzodioxole: A simpler analog without the amine group.
2-Methoxy-1-methylethylamine: Lacks the benzodioxole ring.
Benzodioxole derivatives: Various derivatives with different substituents on the benzodioxole ring.
Uniqueness: (1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine is unique due to its combined structural features of the benzodioxole ring and the amine group, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields of research and potential therapeutic uses.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-methoxypropan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-9(7-14-2)13-6-10-3-4-11-12(5-10)16-8-15-11/h3-5,9,13H,6-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEAKWCDCFOHJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC2=C(C=C1)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386059 |
Source


|
| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-methoxypropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
418780-46-8 |
Source


|
| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-methoxypropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


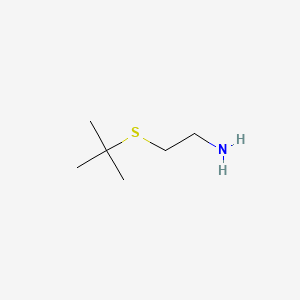

![2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol](/img/structure/B1272655.png)
